![molecular formula C15H19F2NO B7511377 3-(3,4-Difluorophenyl)-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B7511377.png)
3-(3,4-Difluorophenyl)-1-(2-methylpiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Difluorophenyl)-1-(2-methylpiperidin-1-yl)propan-1-one, commonly known as 3,4-CTMP, is a synthetic compound belonging to the class of piperidine derivatives. It is a novel psychoactive substance that has gained popularity in recent years due to its potential use as a cognitive enhancer. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3,4-CTMP is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn enhances cognitive function.
Biochemical and Physiological Effects:
3,4-CTMP has been shown to increase wakefulness and alertness in animal models. It has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. Additionally, long-term use of the compound has been shown to cause changes in brain structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-CTMP in lab experiments include its relatively simple synthesis process and its potential use as a cognitive enhancer. However, the compound has limitations in terms of its potential side effects and the lack of long-term safety data.
Zukünftige Richtungen
Future research on 3,4-CTMP should focus on its potential therapeutic applications, particularly in the treatment of ADHD and narcolepsy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound. Long-term safety studies are also needed to determine the potential risks associated with the use of 3,4-CTMP as a cognitive enhancer.
Synthesemethoden
The synthesis of 3,4-CTMP involves the reaction of 3,4-difluorobenzaldehyde with 2-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then oxidized to form 3,4-CTMP. The synthesis process is relatively simple and can be conducted in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3,4-CTMP has been the subject of several scientific studies due to its potential use as a cognitive enhancer. The compound has been shown to increase focus, attention, and memory retention in animal models. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenyl)-1-(2-methylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-11-4-2-3-9-18(11)15(19)8-6-12-5-7-13(16)14(17)10-12/h5,7,10-11H,2-4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKFOYRJVAATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)-1-(2-methylpiperidin-1-yl)propan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.